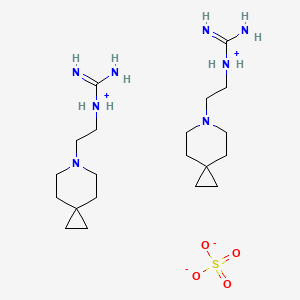
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as 1,1-diethyl-2-tetralinol, is an organic compound belonging to the class of hydrocarbons. It is an aromatic compound with a ring structure composed of two fused rings of carbon and hydrogen atoms, and is commonly used as a laboratory reagent in organic synthesis. 1,1-diethyl-2-tetralinol is a colorless liquid with a sweet, aromatic odor, and is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Environmental Impacts of Chemical Compounds
- Brominated Flame Retardants: Studies have highlighted concerns over the environmental presence and potential health impacts of novel brominated flame retardants (NBFRs), emphasizing the need for further research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
- Pollution and Toxicity of BFRs: The pollution status and toxicological effects of certain brominated flame retardants like TBBPA and DBDPE have been reviewed, indicating their widespread production, use, and detection in environmental media, as well as their developmental and hepatorenal toxicity (Shuang et al., 2020).
Chemical Properties and Reactions
- Gas Chromatography in Flavor Characterization: Gas chromatography has been employed to characterize the mushroom-like flavor in Melittis melissophyllum L., identifying 1-Octen-3-ol as a key compound, which might hint at methodologies for analyzing volatile organic compounds (Maggi et al., 2012).
- Solubility of Hydrocarbons: Research on the solubilities of small hydrocarbons in specific ionic liquids could provide insight into the solubility behavior of complex organic molecules, which may be relevant for understanding the physical chemistry properties of "(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol" (Liu et al., 2013).
Methodological Approaches
- Chemical Recycling of Polymers: Insights into the chemical recycling of poly(ethylene terephthalate) may offer perspectives on the chemical transformation and potential applications of various organic compounds in recycling and sustainable material development (Karayannidis & Achilias, 2007).
Propiedades
IUPAC Name |
(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIKACKOJSLBZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)

